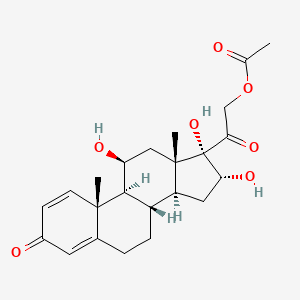

16alpha-Hydroxyprednisonlone acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

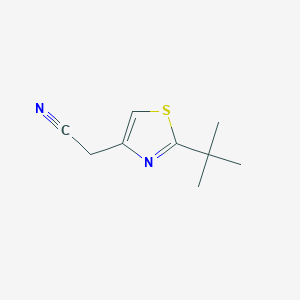

16alpha-Hydroxyprednisonlone acetate: is a synthetic glucocorticosteroid with the molecular formula C23H30O7 and a molecular weight of 418.49 . It is used in the treatment of various medical conditions due to its anti-inflammatory and immunosuppressive properties.

作用机制

Target of Action

16alpha-Hydroxyprednisonlone acetate, also known as Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-11,16,17-trihydroxy-,(11b,16a)-, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

This compound interacts with its target, the glucocorticoid receptor, by binding to it . This binding inhibits pro-inflammatory signals and promotes anti-inflammatory signals . The interaction between this compound and the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days .

Biochemical Pathways

The binding of this compound to the glucocorticoid receptor affects various biochemical pathways. These include pathways involved in inflammation and immune response . The compound’s interaction with the glucocorticoid receptor leads to decreased vasodilation, permeability of capillaries, and leukocyte migration to sites of inflammation .

Pharmacokinetics

It is known that the compound has a short duration of action, with a half-life of 2-3 hours . These properties can impact the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are primarily anti-inflammatory and immunosuppressive . By binding to the glucocorticoid receptor, this compound reduces inflammation and modulates immune response .

生化分析

Biochemical Properties

16alpha-Hydroxyprednisonlone acetate interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolic activities of microorganisms to modify the chemical structures of organic compounds, which is an effective tool for the production of high-valued steroidal drugs or their precursors .

Cellular Effects

Glucocorticoids such as prednisone or prednisolone, which are structurally similar to this compound, can quickly stop inflammation and improve pain and function in people with rheumatoid arthritis .

Molecular Mechanism

It is known that it undergoes the Baeyer–Villiger oxidation to its δ-d-lactones

Temporal Effects in Laboratory Settings

It is known that the compound undergoes multi-step transformations, including the Baeyer–Villiger oxidation .

Dosage Effects in Animal Models

It is known that the dose of similar glucocorticoids varies between 5mg and 60mg daily, and occasionally higher doses may be prescribed .

Metabolic Pathways

This compound is involved in the metabolic activities of microorganisms to modify the chemical structures of organic compounds

Subcellular Localization

It is known that the subcellular localization of enzymes can affect their catalytic efficiency

准备方法

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis begins with .

Intermediate Preparation: The process involves multiple steps, including the preparation of intermediates through reactions such as oxidation, bromo-hydroxylation, debromination, and alcoholysis

Final Product: The final step involves hydrolysis to obtain high-purity 16alpha-Hydroxyprednisonlone acetate.

Industrial Production Methods:

Dissolution: The crude product is dissolved in a mixed solvent of dichloromethane and alcohol.

Reaction: An organic acid is added, followed by a hypochlorite aqueous solution, with the temperature controlled between 15-40°C.

Purification: The product undergoes elutriation refining and hydrolysis to achieve a purity higher than 99.5%.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate.

Reduction: Reduction reactions may involve hydrogen donors and dehalogenation reagents.

Substitution: Substitution reactions can occur, particularly involving halogenation and subsequent dehalogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, formic acid, benzo-12-crown-4 in aqueous phosphate buffer.

Reduction: Hydrogen donors, dehalogenation reagents such as tin powder and azobisisobutyronitrile.

Substitution: Halogenating reagents like HClO4.

Major Products Formed:

Oxidation Products: Various hydroxylated derivatives.

Reduction Products: Dehalogenated compounds.

Substitution Products: Halogenated intermediates.

科学研究应用

Chemistry:

- Used to study the interaction of steroid drugs with β-cyclodextrin polymers to calculate hydrophobic parameters .

Biology:

- Investigated for its effects on cell growth, apoptosis, and cancer pathways.

Medicine:

- Employed as an anti-inflammatory and immunosuppressive agent in the treatment of conditions like rheumatoid arthritis, asthma, and allergic reactions.

Industry:

- Utilized in biotechnological transformations, such as coupling 1,2-dehydrogenation reactions with 16α-hydroxylation reactions.

相似化合物的比较

Prednisolone: Another glucocorticoid with similar anti-inflammatory and immunosuppressive properties.

Budesonide: Used for its strong local anti-inflammatory effects and minimal systemic side effects.

Ciclesonide: Preferred for treating severe asthma and allergic rhinitis due to its small dosage and strong local effects.

Uniqueness:

- 16alpha-Hydroxyprednisonlone acetate is unique in its specific hydroxylation pattern, which may influence its interaction with biological targets and its pharmacokinetic properties.

属性

CAS 编号 |

86401-80-1 |

|---|---|

分子式 |

C23H30O7 |

分子量 |

418.5 g/mol |

IUPAC 名称 |

[2-oxo-2-[(10R,13S,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate |

InChI |

InChI=1S/C23H30O7/c1-12(24)30-11-19(28)23(29)18(27)9-16-15-5-4-13-8-14(25)6-7-21(13,2)20(15)17(26)10-22(16,23)3/h6-8,15-18,20,26-27,29H,4-5,9-11H2,1-3H3/t15?,16?,17?,18?,20?,21-,22-,23-/m0/s1 |

InChI 键 |

AAMGSJIEPUHTOK-OYDGTBHESA-N |

手性 SMILES |

CC(=O)OCC(=O)[C@]1(C(CC2[C@@]1(CC(C3C2CCC4=CC(=O)C=C[C@]34C)O)C)O)O |

SMILES |

CC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)O |

规范 SMILES |

CC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)O |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2626267.png)

![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4R,6Ar,6bS,8aS,12aS,14bR)-2-hydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2626268.png)

![4-isopropoxy-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2626278.png)

![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2626286.png)

![Tert-butyl (1S,5S)-1-(aminomethyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2626287.png)

![N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2626290.png)